4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid
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Overview
Description
4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a hydroxy group and a carboxylic acid group, as well as a phenylpyridazine moiety. This compound is of interest due to its potential pharmacological and industrial applications, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidine ring, followed by the introduction of the hydroxy and carboxylic acid groups. The phenylpyridazine moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenylpyridazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities and pharmacological activities.
Piperidine Derivatives: Other piperidine-containing compounds, like piperidinone and substituted piperidines, exhibit similar chemical properties and applications.
Uniqueness
4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid is unique due to the combination of its functional groups and the presence of both a piperidine ring and a phenylpyridazine moiety
Properties
IUPAC Name |
4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(21)16(22)8-10-19(11-9-16)14-7-6-13(17-18-14)12-4-2-1-3-5-12/h1-7,22H,8-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLWLKCUNQCFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)O)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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